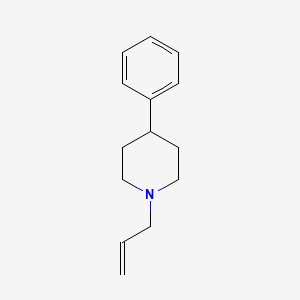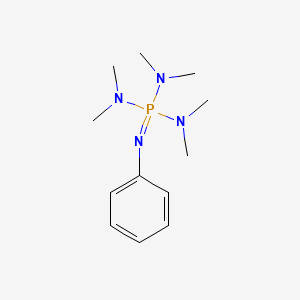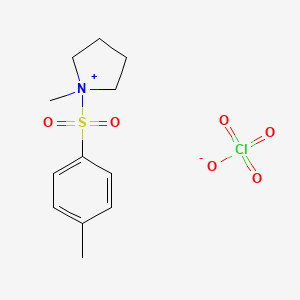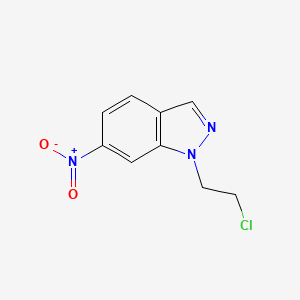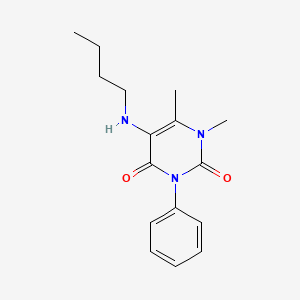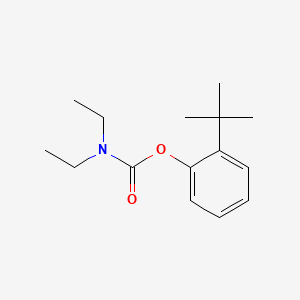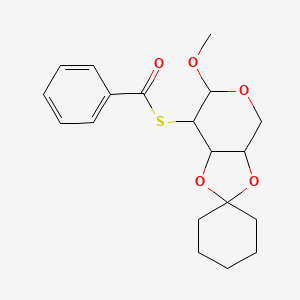
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside is a complex organic compound characterized by its unique structural features. This compound contains a benzoyl group, a cyclohexane ring, and a thiopentopyranoside moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the benzoyl group, and the attachment of the thiopentopyranoside moiety. Common reagents used in these reactions include benzoyl chloride, cyclohexanone, and thioglycosides. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tembotrione: An aromatic ketone with a similar benzoyl group and cyclohexane ring structure.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: Another compound with a benzoyl group and additional functional groups.
Uniqueness
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside is unique due to its specific combination of structural features, including the thiopentopyranoside moiety, which is not commonly found in similar compounds
Eigenschaften
CAS-Nummer |
30538-24-0 |
|---|---|
Molekularformel |
C19H24O5S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
S-(6-methoxyspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-7-yl) benzenecarbothioate |
InChI |
InChI=1S/C19H24O5S/c1-21-18-16(25-17(20)13-8-4-2-5-9-13)15-14(12-22-18)23-19(24-15)10-6-3-7-11-19/h2,4-5,8-9,14-16,18H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
JMKKWCDKSRRZFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C2C(CO1)OC3(O2)CCCCC3)SC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


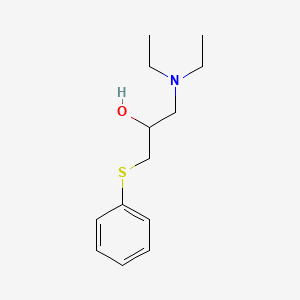

![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
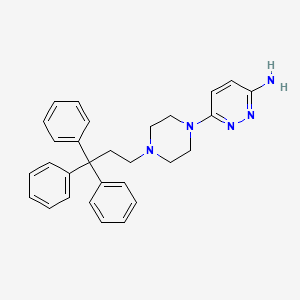
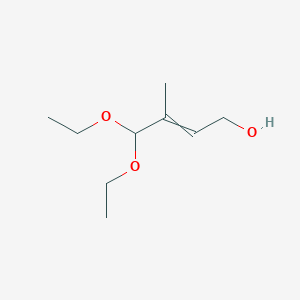
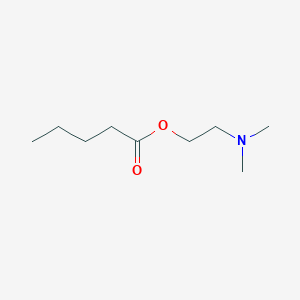
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
